Zolamine

Übersicht

Beschreibung

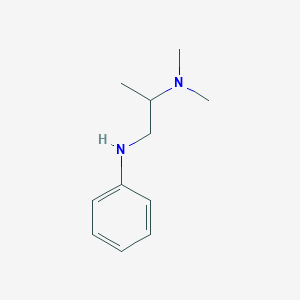

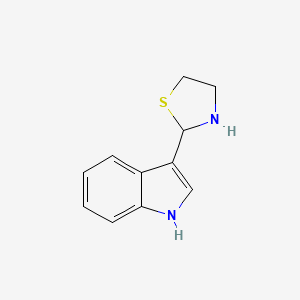

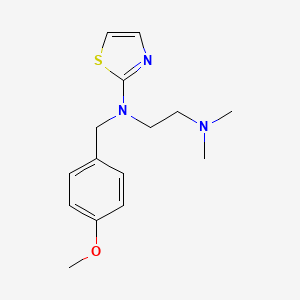

Zolamine is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used as an antipruritic, which means it helps relieve itching. The compound’s full chemical name is N-[4-(Methoxyphenyl)methyl]-N,N-dimethyl-N-(1,3-thiazol-2-yl)ethane-1,2-diamine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zolamin umfasst mehrere Schritte, beginnend mit der Herstellung des Thiazolrings, gefolgt von der Einführung der Methoxyphenylgruppe und der Dimethylaminoethylseitenkette. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff für Hydrierungsschritte.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Zolamin durch einen mehrstufigen Syntheseprozess hergestellt, der eine hohe Ausbeute und Reinheit gewährleistet. Der Prozess beinhaltet die Verwendung von großtechnischen Reaktoren und eine präzise Steuerung der Reaktionsbedingungen, um die Produktionseffizienz zu optimieren und Verunreinigungen zu minimieren.

Arten von Reaktionen:

Oxidation: Zolamin kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung entsprechender Aldehyde oder Säuren führt.

Reduktion: Die Verbindung kann am Thiazolring reduziert werden, was zur Bildung von Dihydrothiazolderivaten führt.

Substitution: Zolamin kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Dimethylaminogruppe, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff oder anderen geeigneten Katalysatoren.

Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Methoxybenzaldehyd- oder Methoxybenzoesäurederivate.

Reduktion: Dihydrothiazolderivate.

Substitution: Verschiedene N-substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Zolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht wegen seiner Auswirkungen auf Histaminrezeptoren und seinen potenziellen Einsatz bei der Behandlung allergischer Reaktionen.

Medizin: Erforscht wegen seiner antipruritischen Eigenschaften und seines potenziellen Einsatzes in dermatologischen Behandlungen.

Industrie: Eingesetzt bei der Entwicklung neuer Antihistaminika und anderer therapeutischer Mittel.

5. Wirkmechanismus

Zolamin übt seine Wirkung aus, indem es Histamin-H1-Rezeptoren blockiert und so die Wirkung von Histamin, einer an allergischen Reaktionen beteiligten Verbindung, verhindert. Diese Blockade reduziert Symptome wie Juckreiz, Schwellung und Rötung. Zusätzlich trägt die anticholinerge Aktivität von Zolamin dazu bei, Sekrete zu reduzieren und Symptome zu lindern, die mit allergischen Reaktionen verbunden sind .

Ähnliche Verbindungen:

Thonzylamin: Ein weiteres Antihistaminikum mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit sedativen Wirkungen.

Chlorpheniramin: Ein Antihistaminikum, das häufig in Erkältungs- und Allergiemedikamenten verwendet wird.

Einzigartigkeit: Zolamin ist einzigartig aufgrund seiner spezifischen Kombination aus Antihistamin- und Anticholinergika-Eigenschaften, was es besonders effektiv als Antipruritikum macht. Seine chemische Struktur, die einen Thiazolring und eine Methoxyphenylgruppe umfasst, unterscheidet es auch von anderen Antihistaminika .

Wirkmechanismus

Zolamine exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, swelling, and redness. Additionally, this compound’s anticholinergic activity helps reduce secretions and provides relief from symptoms associated with allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Thonzylamine: Another antihistamine with similar properties but different chemical structure.

Diphenhydramine: A widely used antihistamine with sedative effects.

Chlorpheniramine: An antihistamine commonly used in cold and allergy medications.

Uniqueness: Zolamine is unique due to its specific combination of antihistamine and anticholinergic properties, making it particularly effective as an antipruritic. Its chemical structure, which includes a thiazole ring and a methoxyphenyl group, also distinguishes it from other antihistamines .

Eigenschaften

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13/h4-8,11H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBJXENQEZJILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203817 | |

| Record name | Zolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-13-9 | |

| Record name | Zolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXB79TB0N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

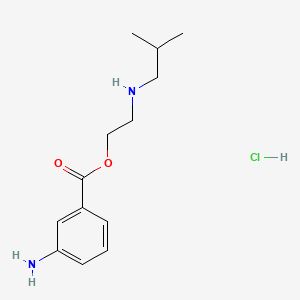

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

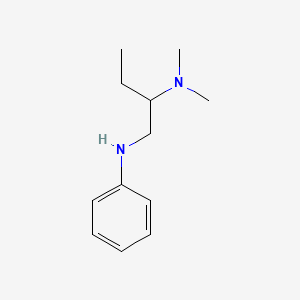

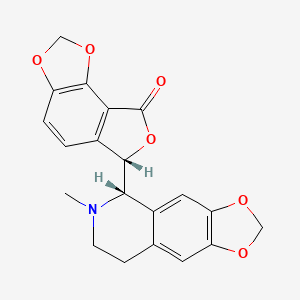

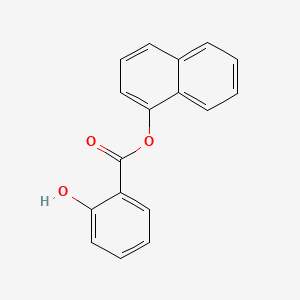

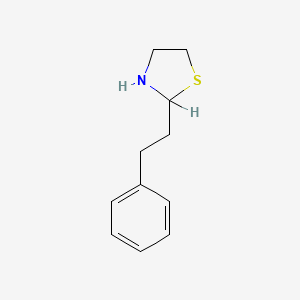

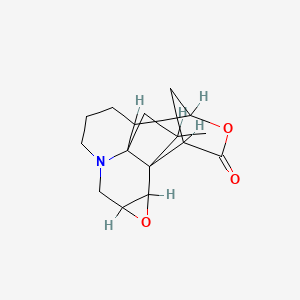

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.